molecular formula C19H22O3 B13431642 Jinflexin A

Jinflexin A

Cat. No.: B13431642
M. Wt: 298.4 g/mol
InChI Key: XPMKDCLPDROINI-UHFFFAOYSA-N
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Description

Jinflexin A is a novel 9,10-dihydrophenanthrene derivative isolated from Juncus inflexus, a plant in the Juncaceae family. Its structure features a methoxyethyl substitution at the C-5 position, with hydroxyl groups at C-2 and C-7, and methyl groups at C-1 and C-8 (Figure 1). The compound was identified through a combination of thin-layer chromatography (TLC), ultraviolet (UV) detection, and advanced spectroscopic techniques, including 1D/2D nuclear magnetic resonance (NMR), mass spectrometry (MS), and electronic circular dichroism (ECD) .

A key characteristic of this compound is its chiral nature. Chiral HPLC analysis confirmed this compound exists as a racemic mixture (0% enantiomeric excess, ee), with baseline ECD spectra indicating equal contributions from both enantiomers . Conformational studies revealed that its P- and M-helical conformers interconvert at room temperature, governed by the absolute configuration of the benzyl chiral center .

Properties

Molecular Formula

C19H22O3

Molecular Weight

298.4 g/mol

IUPAC Name

4-(1-methoxyethyl)-1,8-dimethyl-9,10-dihydrophenanthrene-2,7-diol

InChI

InChI=1S/C19H22O3/c1-10-13-5-6-14-11(2)18(21)9-16(12(3)22-4)19(14)15(13)7-8-17(10)20/h7-9,12,20-21H,5-6H2,1-4H3

InChI Key

XPMKDCLPDROINI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1CCC3=C2C(=CC(=C3C)O)C(C)OC)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Jinflexin A can be synthesized through a series of organic reactions involving phenanthrene derivatives. The synthetic route typically involves the use of methanolic extracts from the roots of Juncus inflexus . The absolute configurations of the new compounds are determined by TDDFT-ECD calculations, and their enantiomeric purity is checked by chiral HPLC analysis .

Industrial Production Methods

Industrial production of this compound involves large-scale extraction and purification processes. The roots of Juncus inflexus are harvested and subjected to methanolic extraction. The extract is then purified using chromatographic techniques to isolate this compound .

Chemical Reactions Analysis

Types of Reactions

Jinflexin A undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form quinones.

    Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.

    Substitution: this compound can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of phenanthrenequinones.

    Reduction: Formation of dihydrophenanthrenes.

    Substitution: Formation of brominated or nitrated phenanthrenes.

Scientific Research Applications

Jinflexin A has a wide range of scientific research applications:

    Chemistry: Used as a model compound for studying phenanthrene derivatives and their reactions.

    Biology: Investigated for its antimicrobial properties against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains.

    Medicine: Explored for its anti-inflammatory and antiproliferative activities, making it a potential candidate for treating inflammatory joint disorders and certain types of cancer.

    Industry: Utilized in the development of new pharmaceuticals and as a reference standard in analytical chemistry.

Mechanism of Action

Jinflexin A exerts its effects primarily through the inhibition of pro-inflammatory cytokine production. It targets molecular pathways involved in inflammation, such as the nuclear factor-kappa B (NF-κB) pathway. By inhibiting these pathways, this compound reduces the production of inflammatory mediators, thereby alleviating symptoms of inflammatory disorders.

Comparison with Similar Compounds

Table 1. Structural and Stereochemical Comparison

Compound Core Structure Key Substituents Stereochemistry Enantiomeric Purity Biological Source
This compound 9,10-dihydrophenanthrene 2,7-dihydroxy; 1,8-dimethyl; 5-(1-methoxyethyl) Racemic mixture (P/M helices) 0% ee Juncus inflexus
Jinflexin C 5,6,9,10-tetrahydro C-1 carbonyl; C-7 methyl/vinyl 6R,7R 80% ee Juncus inflexus
Jinflexin D Dimeric phenanthrene Seven-membered ring via vinyl bridge (R) and (S) configurations 9% ee Juncus inflexus
Luzulin A Phenanthrene derivative Undisclosed (NMR similarity to Jinflexin C) Undetermined Undisclosed Luzula luzuloides

Stereochemical and Conformational Analysis

This compound’s racemic nature contrasts with the enantiomerically enriched profiles of Jinflexin C (80% ee) and Jinflexin D (9% ee). Its interconverting P- and M-helical conformers, identified via time-dependent density functional theory (TDDFT)-ECD calculations, highlight the role of substituents in stabilizing specific conformations . In contrast, Jinflexin C’s rigid tetrahydro core and Jinflexin D’s dimeric structure restrict conformational freedom, leading to higher stereochemical stability .

Research Methodologies and Findings

Key techniques used across studies include:

  • NMR and HMBC correlations : Critical for resolving substitution patterns (e.g., this compound’s methoxyethyl group) .
  • Chiral HPLC : Differentiated enantiomers in this compound (racemic) vs. Jinflexin C (80% ee) .
  • TDDFT-ECD : Validated absolute configurations by matching experimental and computed spectra .

Q & A

Q. What statistical methods are recommended for resolving variability in this compound’s bioassay data?

  • Methodological Answer : Apply robust regression models to handle outliers. Use Bland-Altman plots to assess inter-lab variability. For dose-response data, fit nonlinear curves (e.g., four-parameter logistic model) and compare EC₅₀ values using extra sum-of-squares F-tests. Validate with bootstrap resampling .

Tables for Methodological Reference

Table 1 : Accelerated Stability Study Design for this compound

ConditionTemperatureDurationAnalysis MethodKey Metrics
Thermal Stress40°C–80°C4 weeksHPLC% Purity, degradation t₁/₂
Photolytic StressUV exposure1 weekLC-MSMajor photoproducts
Hydrolytic StresspH 3–94 weeksNMRStructural changes

Table 2 : Common Statistical Tests for Data Contradiction Analysis

Data TypeTestApplication Example
ContinuousANOVAComparing EC₅₀ across cell lines
CategoricalChi-squareAssociation between toxicity and genotype
CorrelationSpearman’s rankDose vs. metabolite concentration
Outlier DetectionGrubbs’ testIdentifying anomalous HPLC peak areas

Key Considerations

  • Literature Gaps : Prioritize studies addressing this compound’s polymorphic forms and their bioactivity differences .
  • Method Transparency : Document all protocols in supplemental materials, including raw data and code repositories for computational analyses .
  • Ethical Reporting : Disclose conflicts of interest and adhere to FAIR (Findable, Accessible, Interoperable, Reusable) data principles .

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